molecular formula C7H10N2O B14032426 (S)-2-(1-Aminoethyl)pyridin-3-ol

(S)-2-(1-Aminoethyl)pyridin-3-ol

Cat. No.: B14032426
M. Wt: 138.17 g/mol
InChI Key: WQORLOPUNCDUFQ-YFKPBYRVSA-N
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Description

(S)-2-(1-Aminoethyl)pyridin-3-ol is a chiral compound with the molecular formula C7H10N2O. It is also known as 5-(1-Aminoethyl)pyridin-3-ol. This compound features a pyridine ring substituted with a hydroxyl group at the 3-position and an aminoethyl group at the 2-position. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)pyridin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyridine derivatives.

    Substitution Reaction:

    Chiral Resolution: The enantiomeric purity is obtained through chiral resolution techniques, such as using chiral catalysts or chiral chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis methods to industrial levels.

    Optimization: Optimizing reaction conditions to maximize yield and purity.

    Purification: Employing advanced purification techniques to ensure the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-2-(1-Aminoethyl)pyridin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in various biochemical reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Aminoethyl)pyridin-3-ol: The enantiomer of (S)-2-(1-Aminoethyl)pyridin-3-ol with different spatial arrangement.

    2-(1-Aminoethyl)pyridin-3-ol: The racemic mixture containing both (S)- and ®-enantiomers.

    2-(1-Hydroxyethyl)pyridin-3-ol: A similar compound with a hydroxyl group instead of an amino group.

Uniqueness

This compound is unique due to its specific (S)-configuration, which can result in different biological activities and interactions compared to its ®-enantiomer and racemic mixture

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]pyridin-3-ol

InChI

InChI=1S/C7H10N2O/c1-5(8)7-6(10)3-2-4-9-7/h2-5,10H,8H2,1H3/t5-/m0/s1

InChI Key

WQORLOPUNCDUFQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC=N1)O)N

Canonical SMILES

CC(C1=C(C=CC=N1)O)N

Origin of Product

United States

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